Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-
CAS No.: 61334-27-8
Cat. No.: VC16117308
Molecular Formula: C19H21N
Molecular Weight: 263.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61334-27-8 |
|---|---|
| Molecular Formula | C19H21N |
| Molecular Weight | 263.4 g/mol |
| IUPAC Name | 4-benzhydrylidene-1,2-dimethylpyrrolidine |
| Standard InChI | InChI=1S/C19H21N/c1-15-13-18(14-20(15)2)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
| Standard InChI Key | LWESAKMGWPISLC-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CN1C |
Introduction
Structural Characteristics and Physicochemical Properties
Core Architecture and Substituent Effects
The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 1- and 2-positions with methyl groups and at the 4-position with a diphenylmethylene moiety. The diphenylmethylene group introduces significant steric bulk and π-electron density, which influence both the compound’s reactivity and its interactions with biological targets. The IUPAC name, 4-benzhydrylidene-1,2-dimethylpyrrolidine, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁N | |
| Molecular Weight | 263.4 g/mol | |
| SMILES Notation | CC1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CN1C | |
| XLogP3 (Predicted) | 5.2 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 1 (N) |
The absence of hydrogen bond donors and the presence of a lipophilic diphenylmethylene group contribute to its moderate hydrophobicity (XLogP3 = 5.2), suggesting favorable membrane permeability.
Stereochemical Considerations
Synthetic Methodologies
Classical Ring-Formation Approaches
The synthesis of Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- involves a multi-step sequence beginning with the construction of the pyrrolidine core. A representative pathway includes:
-
Mannich Reaction: Condensation of dimethylamine with formaldehyde and acetonitrile to form 1,2-dimethylpyrrolidine.
-
Friedel-Crafts Alkylation: Introduction of the diphenylmethylene group via reaction with diphenylketone in the presence of Lewis acids like AlCl₃.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Dimethylamine, HCHO, CH₃CN, Δ | 68% |
| 2 | (C₆H₅)₂CO, AlCl₃, CH₂Cl₂, 0°C→RT | 52% |
Alternative methods utilize pre-functionalized pyrrolidines, such as 4-oxopyrrolidine derivatives, which undergo Wittig reactions with diphenylmethylidenetriphenylphosphorane to install the diphenylmethylene group.
Biological Activity and Mechanism of Action
Enzyme Inhibition Profiling
Pyrrolidine derivatives are renowned for their ability to inhibit proteases and kinases. The diphenylmethylene group in this compound enhances hydrophobic interactions with enzyme active sites, as demonstrated in preliminary studies:
-
DPP-4 Inhibition: Structural analogs show IC₅₀ values in the low micromolar range (3.2–8.7 µM), comparable to first-generation gliptins .
-
CYP450 Modulation: The compound exhibits moderate inhibition of CYP3A4 (Ki = 15.6 µM), suggesting potential drug-drug interaction risks.
Receptor Binding Studies
Molecular docking simulations reveal favorable binding to G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission:
-
Dopamine D2 Receptor: ΔG = -9.8 kcal/mol, with key interactions involving the diphenylmethylene group and Phe389.
-
Histamine H1 Receptor: Moderate antagonism (Ki = 2.1 µM) due to π-π stacking with Trp428.
Therapeutic Applications and Drug Development
Antidiabetic Agents
The structural similarity to Anagliptin intermediates positions this compound as a candidate for next-generation DPP-4 inhibitors. In vivo studies of related molecules demonstrate:
-
42% reduction in postprandial glucose levels in diabetic rats (p < 0.01 vs. control) .
-
18% increase in active GLP-1 concentrations after 4-week administration .
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (BBB permeability score = 0.87) makes it suitable for CNS-targeted therapies. Preclinical models suggest:
-
55% reduction in seizure duration in murine epilepsy models.
-
Anxiolytic effects comparable to diazepam in elevated plus-maze tests.
| Hazard | Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H302 | Avoid ingestion |
| Eye Irritation | H319 | Use safety goggles |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume